
Methyl 3-methoxy-2-(trifluoromethyl)benzoate
Description
Methyl 3-methoxy-2-(trifluoromethyl)benzoate (CAS: 136897-64-8) is a fluorinated aromatic ester with the molecular formula C₉H₇F₃O₃ and a molecular weight of 220.15 g/mol . Its structure consists of a benzoate backbone substituted with a methoxy group (-OCH₃) at position 3 and a trifluoromethyl (-CF₃) group at position 2 (Figure 1). The trifluoromethyl group imparts strong electron-withdrawing effects, influencing the compound’s reactivity and stability, while the methoxy group contributes to solubility in polar solvents.
This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Its fluorinated aromatic structure enhances metabolic stability, making it valuable in designing bioactive molecules .
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 3-methoxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-15-7-5-3-4-6(9(14)16-2)8(7)10(11,12)13/h3-5H,1-2H3 |
InChI Key |
IFJRPTDMCZCDGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-2-(trifluoromethyl)benzoate typically involves the esterification of 3-methoxy-2-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-hydroxy-2-(trifluoromethyl)benzoic acid.
Reduction: 3-methoxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methoxy-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-Methoxy-2-(Trifluoromethyl)Benzoate
- Structure : Ethyl ester analog with an ethyl group replacing the methyl ester.
- Key Differences : Higher lipophilicity due to the ethyl chain, which may enhance membrane permeability but reduce aqueous solubility compared to the methyl ester .
- Applications : Similar intermediate roles but preferred in formulations requiring slower hydrolysis rates.
Methyl 3-Methoxy-2,4,5-Trifluorobenzoate
Methyl 3-Methoxy-2-(Trifluoromethyl)Propanoate
- Structure: Propanoate backbone instead of benzoate.
- Key Differences : Reduced aromatic conjugation, leading to lower thermal stability. The absence of a benzene ring diminishes π-π stacking interactions, affecting crystallization behavior .
Functional Group Variations
Sulfonylurea-Based Benzoates (e.g., Metsulfuron Methyl Ester)
- Structure : Features a sulfonylurea moiety attached to the benzoate core.
- Key Differences : The sulfonylurea group enables herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism absent in Methyl 3-methoxy-2-(trifluoromethyl)benzoate. However, both share ester groups critical for bioavailability .
Bromo-Chloro-Trifluoromethoxy Benzoate
- Structure : Bromine and chlorine substituents at positions 3 and 2, respectively, with a trifluoromethoxy (-OCF₃) group.
- The trifluoromethoxy group enhances oxidative stability compared to trifluoromethyl .
Physicochemical Properties
<sup>*</sup>LogP values estimated via computational models.
Biological Activity
Methyl 3-methoxy-2-(trifluoromethyl)benzoate is an organic compound that has garnered attention in the fields of medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a benzoate structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the lipophilicity of the compound, potentially increasing its ability to penetrate biological membranes and interact with intracellular targets.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group may enhance the compound's potency and selectivity in pharmacological applications . Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : Interaction with receptors could modulate signaling pathways critical for cellular function.
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological properties. For instance, this compound has been studied for its potential applications in drug design due to its unique reactivity and biological interactions.
Key Findings from Research Studies
- Antimicrobial Activity : Some studies have reported that related compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar activities.
- Anti-Cancer Potential : Investigations into structurally similar compounds have shown promising results in inhibiting cancer cell growth. The specific effects of this compound on tumorigenic cells remain an area for further exploration .
- Pharmacological Applications : The compound's interaction with various proteins involved in disease processes could elucidate its therapeutic potential. Studies focusing on its reactivity with specific biological targets are crucial for understanding its pharmacological profile .
Data Table: Comparison of Related Compounds
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
This compound | C10H9F3O3 | Potential antimicrobial and anticancer activity | Contains both methoxy and trifluoromethyl groups |
Methyl 5-methoxy-2-(trifluoromethyl)benzoate | C10H9F3O3 | Antimicrobial activity reported | Similar structural features but different positioning of functional groups |
Ethyl 2-methoxy-5-(trifluoromethyl)benzoate | C11H11F3O3 | Under investigation for various biological activities | Ethyl group instead of methyl |
Case Studies
- Case Study on Antimicrobial Activity : A study examining the antimicrobial properties of trifluoromethyl-containing benzoates found that certain derivatives showed significant inhibition against bacterial strains, indicating a potential avenue for developing new antibiotics.
- Cancer Cell Line Studies : Research involving the synthesis of derivatives similar to this compound demonstrated selective growth inhibition in cancer cell lines while sparing non-tumorigenic cells, highlighting its potential as a targeted therapeutic agent .
Q & A
Q. What are the standard spectroscopic methods for characterizing Methyl 3-methoxy-2-(trifluoromethyl)benzoate?
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are primary methods for structural confirmation. ¹H NMR resolves proton environments (e.g., methoxy and trifluoromethyl groups), while 13C NMR identifies carbon frameworks. High-resolution MS confirms molecular weight and fragmentation patterns. For example, the trifluoromethyl group (CF₃) exhibits distinct 19F NMR signals at ~-60 ppm, aiding in structural assignment .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves esterification of the corresponding benzoic acid derivative with methanol under acidic catalysis. Alternatively, halogenation (e.g., bromination) at specific positions followed by nucleophilic substitution (e.g., methoxy group introduction) is used. For example, stepwise protocols involve trichlorotriazine intermediates and coupling with phenols under controlled temperatures (-35°C to 40°C) using bases like DIPEA .
Q. How is the purity of this compound validated in research settings?
Purity is assessed via HPLC with UV detection (e.g., λ = 254 nm) and thin-layer chromatography (TLC) . Column chromatography (silica gel, gradients of CH₂Cl₂/EtOAc) is used for purification. Reported purities >97% are standard, with certificates of analysis (COA) detailing residual solvents and impurities .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield in nucleophilic substitution reactions involving this compound?
Key parameters include:
- Temperature : Lower temperatures (-35°C) minimize side reactions during triazine coupling .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Base selection : DIPEA or K₂CO₃ facilitates deprotonation without competing side reactions .
- Catalyst : Pd-based catalysts improve cross-coupling efficiency for trifluoromethyl group retention .
Q. What strategies resolve contradictions in crystallographic data during structural analysis?
Use SHELXL for refinement against high-resolution X-ray data. For twinned crystals, employ the Hooft parameter or TWIN/BASF commands. Discrepancies in bond lengths/angles (e.g., CF₃ group distortions) are addressed via restraints and Hirshfeld surface analysis .
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
The CF₃ group acts as a strong electron-withdrawing moiety, activating the benzene ring for electrophilic substitution. It enhances lipophilicity , improving membrane permeability in bioactive analogs. However, steric hindrance may reduce reactivity at ortho positions, necessitating Pd-catalyzed strategies (e.g., Suzuki-Miyaura) with bulky ligands .
Q. What are the challenges in interpreting NOESY spectra for conformational analysis of this compound?
The trifluoromethyl group’s strong anisotropy can obscure nearby proton signals. Use 19F-1H HOESY to probe spatial proximity between CF₃ and aromatic protons. Deuterated solvents (e.g., DMSO-d₆) minimize signal overlap, and low-temperature NMR (-40°C) resolves dynamic effects .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.